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molecular formula C9H7IOS B8529173 7-Iodo-isothiochroman-4-one

7-Iodo-isothiochroman-4-one

Cat. No. B8529173
M. Wt: 290.12 g/mol
InChI Key: QEOYBMINTWSFSA-UHFFFAOYSA-N
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Patent
US08436035B2

Procedure details

To a solution of 1-bromomethyl-3-iodo-benzene (CAS#49617-83-6, 25.0 g, 84 mmol) in acetone (500 mL) is added mercapto-acetic acid methyl ester (9.0 g, 85 mmol) followed by K2CO3 (15.2 g 110 mmol). The reaction is permitted to stir overnight. The next morning the reaction is filtered and concentrated. The resulting residue containing (3-iodo-benzylsulfanyl)-acetic acid methyl ester is then dissolved in methanol (300 mL). The methanol solution is charged with water (100 mL) and lithium hydroxide (6.0 g, 252 mmol). The reaction is permitted to stir at room temperature until the starting ester is consumed as determined by TLC analysis. The reaction is then brought to a pH<4 by the addition of 3N aqueous HCl. The reaction is then concentrated to approximately ¾ of its original volume and diluted with ethyl acetate. The layers are separated and the organic layer is dried with Na2SO4, filtered and concentrated to afford a residue containing 3-iodo-benzylsulfanyl)-acetic acid. The residue is dissolved in chlorobenzene (500 mL) and treated with P2O5 (64 g, 450 mmol). The reaction is heated at reflux overnight. The reaction is then cooled to room temperature and filtered. The eluent is then concentrated to dryness. The resulting residue is dissolved in ethyl acetate and washed with brine. The organic layer is then dried with Na2SO4, filtered, and concentrated. The resulting residue is purified by silica gel flash chromatography (ethyl acetate-hexanes, 0:1 to 1:5) to afford 7-iodo-isothiochroman-4-one; MS: (ESI) m/z 308.0 (M+NH4)+
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
15.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
64 g
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([I:9])[CH:4]=1.C[O:11][C:12](=O)[CH2:13][SH:14].C([O-])([O-])=O.[K+].[K+].[OH-].[Li+].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>CC(C)=O.ClC1C=CC=CC=1.C(O)(=O)C.O.CO>[I:9][C:5]1[CH:4]=[C:3]2[C:8]([C:12](=[O:11])[CH2:13][S:14][CH2:2]2)=[CH:7][CH:6]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
BrCC1=CC(=CC=C1)I
Name
Quantity
9 g
Type
reactant
Smiles
COC(CS)=O
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
15.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
64 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The next morning the reaction is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The resulting residue containing (3-iodo-benzylsulfanyl)-acetic acid methyl ester
DISSOLUTION
Type
DISSOLUTION
Details
is then dissolved in methanol (300 mL)
CUSTOM
Type
CUSTOM
Details
is consumed
ADDITION
Type
ADDITION
Details
The reaction is then brought to a pH<4 by the addition of 3N aqueous HCl
CONCENTRATION
Type
CONCENTRATION
Details
The reaction is then concentrated to approximately ¾ of its original volume
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The layers are separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer is dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a residue
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The eluent is then concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue is dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is then dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified by silica gel flash chromatography (ethyl acetate-hexanes, 0:1 to 1:5)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC1=CC=C2C(CSCC2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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